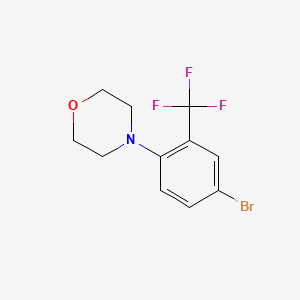

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Descripción

Propiedades

IUPAC Name |

4-[4-bromo-2-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c12-8-1-2-10(9(7-8)11(13,14)15)16-3-5-17-6-4-16/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPVMSUPLNPGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Preparation Routes and Methods

Buchwald-Hartwig Amination of Aryl Bromides with Morpholine

This is the most common and efficient method for synthesizing arylmorpholines such as 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine. The general procedure involves:

- Starting materials: 4-bromo-2-(trifluoromethyl)aryl bromide and morpholine.

- Catalyst: Palladium complexes, particularly N-heterocyclic carbene (NHC) palladium catalysts such as [(IPr)PdI]2.

- Base: Sodium tert-butoxide (tBuONa) or potassium tert-butoxide (tBuOK).

- Solvent: Tetrahydrofuran (THF) or toluene.

- Temperature: Typically 25–80 °C.

- Reaction time: 0.25 to 16 hours depending on conditions.

Reaction Conditions and Yield Data

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | tBuONa | 25 | 0.25 | 13 |

| 2 | THF | tBuONa | 25 | 2 | 51 |

| 3 | THF | tBuONa | 25 | 16 | >99 |

| 4 | THF | tBuONa | 40 | 0.5 | 81 |

| 5 | THF | tBuONa | 40 | 1 | 97 |

| 6 | THF | tBuONa | 40 | 2 | >99 |

| 7 | Toluene | tBuONa | 25 | 2 | 17 |

| 8 | Toluene | tBuONa | 60 | 2 | 20 |

| 9 | Toluene | tBuONa | 80 | 2 | 30 |

Data adapted from palladium-catalyzed amination studies using [(IPr)PdI]2 catalyst.

The highest yields (>99%) are obtained in THF at 25–40 °C with sodium tert-butoxide as base over 1–16 hours.

Synthetic Route via Reduction of 4-Bromo-2-(trifluoromethyl)benzonitrile to the Corresponding Aminomethyl Intermediate

An alternative preparative step involves synthesizing the amine precursor, 4-bromo-2-(trifluoromethyl)phenylmethanamine, which can be further functionalized:

- Starting material: 4-bromo-2-(trifluoromethyl)benzonitrile.

- Reagent: Borane-dimethyl sulfide complex (BH3·Me2S) in tetrahydrofuran (THF).

- Procedure: The nitrile is reduced to the corresponding amine by slow addition of BH3·Me2S at 0 °C, followed by reflux.

- Workup: Neutralization with aqueous NaOH, extraction, and treatment with HCl in ethanol to isolate the hydrochloride salt.

- Yield: Approximately 77%.

This intermediate can be used for further derivatization, including coupling to morpholine derivatives.

Palladium-Catalyzed Cross-Coupling Techniques for Aryl-Morpholine Formation

The formation of the C-N bond between the aryl bromide and morpholine is efficiently catalyzed by palladium complexes, particularly those stabilized by NHC ligands such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene):

- Catalyst synthesis: [(IPr)PdBr2]2 and [(IPr)PdI]2 complexes are synthesized from palladium precursors and IPr ligand in acetone or THF.

- Catalytic activity: These complexes facilitate Buchwald-Hartwig amination with high selectivity and yield.

- Advantages: High catalyst stability, tolerance to functional groups such as bromine and trifluoromethyl, and mild reaction conditions.

Experimental Details and Reaction Optimization

Catalyst Preparation

| Catalyst | Preparation Method | Yield (%) | Notes |

|---|---|---|---|

| [(IPr)PdI]2 (Pd-1) | Reaction of [(IPr)PdI2]2 with KOH in MeOH/toluene | 60 | Dark green solid, air-sensitive |

| [(IPr)PdBr2]2 (Pd-3) | Halide exchange from [(IPr)PdCl2]2 with KBr in acetone | 99 | Orange solid |

| [(IPr)2Pd] | From (η3-allyl)(η5-cyclopentadienyl)palladium and IPr in cyclohexane | 43 | Orange solid |

Catalyst preparation protocols adapted from detailed synthetic procedures.

Reaction Conditions for Buchwald-Hartwig Amination

- Base: Sodium tert-butoxide (tBuONa) preferred for high yields.

- Solvent: THF provides better yields than toluene.

- Temperature: Room temperature to 40 °C optimal.

- Catalyst loading: 0.5 mol% Pd-1 catalyst effective.

- Reaction time: 2–16 hours depending on temperature.

Summary Table: Preparation Methods of this compound

| Step | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Reduction of nitrile to amine | BH3·Me2S in THF, 0 °C to reflux, then HCl/EtOH | 77 | Intermediate amine hydrochloride salt |

| Buchwald-Hartwig amination | Aryl bromide + morpholine, Pd-NHC catalyst, tBuONa, THF, 25–40 °C | >99 | Efficient C-N bond formation |

| Catalyst synthesis | Pd precursors + IPr ligand in acetone or THF | 43–99 | Stable NHC-Pd catalysts |

Research Findings and Advantages

- The use of NHC-ligated palladium catalysts such as [(IPr)PdI]2 allows for highly selective amination reactions with aryl bromides bearing electron-withdrawing groups like trifluoromethyl.

- The mild reaction conditions and low catalyst loading contribute to high atom economy and reduced waste.

- The synthetic route avoids harsh nitration or reduction steps that generate multiple byproducts, improving overall purity and yield.

- The methodology is scalable and amenable to industrial application due to the availability of reagents and operational simplicity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring serves as a primary site for nucleophilic substitution. The electron-withdrawing trifluoromethyl group activates the bromine for displacement via SNAr (nucleophilic aromatic substitution) .

Key Reagents and Conditions

Mechanistic Insights :

-

The trifluoromethyl group enhances the electrophilicity of the adjacent bromine, facilitating oxidative addition with palladium catalysts in coupling reactions .

-

Morpholine’s electron-donating nature stabilizes intermediates during substitution .

Functional Group Transformations

The trifluoromethyl group influences reactivity through steric and electronic effects, enabling selective transformations.

Oxidation and Reduction

Example :

-

Reduction of the bromine substituent yields 4-(2-(trifluoromethyl)phenyl)morpholine , a precursor for further functionalization .

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form complex architectures.

Suzuki-Miyaura Coupling

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromo-2-(trifluoromethyl)phenyl | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | Biaryl derivatives with Ar–Ar linkages | 65–78% |

Applications :

Role in Medicinal Chemistry

The compound’s derivatives exhibit bioactivity due to synergistic effects of bromine and trifluoromethyl groups:

-

Anticancer Activity : Derivatives inhibit tyrosine kinases by binding to ATP pockets .

-

Antimicrobial Properties : Enhanced lipophilicity improves membrane penetration .

Comparative Reactivity

| Substituent Position | Reactivity Trend (vs. Analogues) | Key Difference |

|---|---|---|

| Bromine at para | Higher electrophilicity | Trifluoromethyl enhances electron withdrawal |

| Morpholine ring | Stabilizes intermediates in SNAr | Electron-rich nitrogen aids resonance |

Table 2: Influence of Substituents on Reaction Rates

| Substituent | Relative Rate (SNAr) | Notes |

|---|---|---|

| –Br | 1.00 (reference) | –CF₃ increases rate by 3× |

| –Cl | 0.75 | Lower electronegativity vs. –CF₃ |

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound has the molecular formula , featuring a morpholine ring with a bromine atom and a trifluoromethyl group attached to the phenyl moiety. These substituents enhance its reactivity and biological activity. The bromine atom can engage in nucleophilic substitution reactions, while the trifluoromethyl group increases lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Scientific Research Applications

1. Medicinal Chemistry

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine is primarily utilized in medicinal chemistry for developing novel pharmaceuticals. Its unique structure allows it to interact effectively with various biological targets, particularly enzymes involved in cancer progression. The compound's halogen substituents often correlate with increased biological activity due to enhanced binding interactions with target proteins.

2. Anticancer Research

Studies have indicated that derivatives of this compound may exhibit promising anticancer properties. Research has focused on its potential as a tyrosine kinase inhibitor, which is crucial in cancer cell signaling pathways. Interaction studies have employed techniques such as molecular docking and biochemical assays to evaluate binding affinities to specific targets.

3. Synthesis of Derivatives

The synthesis of this compound typically involves multi-step processes that include the formation of the morpholine ring and the introduction of the bromine and trifluoromethyl groups. The ability to modify these substituents allows for the exploration of various derivatives that may enhance pharmacological properties.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Anticancer Activity : A study evaluated a series of morpholine derivatives, including this compound, against various cancer cell lines. Results indicated significant cytotoxicity and inhibition of cell proliferation, suggesting potential therapeutic applications in oncology.

- Tyrosine Kinase Inhibition : Another research project focused on the compound's ability to inhibit specific tyrosine kinases associated with tumor growth. The findings demonstrated that modifications to the bromine and trifluoromethyl groups could enhance inhibitory potency.

Mecanismo De Acción

The mechanism of action of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Key Properties :

- CAS Number : 892502-13-5

- Melting Point: Not explicitly reported, but analogs (e.g., 4-(4-Bromo-2-fluorophenyl)morpholine) exhibit boiling points of 332.5±42.0 °C and flash points of 154.9±27.9 °C .

- Synthesis : Typically prepared via transition-metal-catalyzed cross-coupling reactions, such as nickel-catalyzed amination of aryl bromides with morpholine .

Applications : Used as a precursor in medicinal chemistry for EP2 receptor modulation and Suzuki-Miyaura cross-coupling reactions due to its bromine substituent .

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key Observations :

Heterocycle Modifications

Key Observations :

- Thiomorpholine vs. Morpholine : Thiomorpholine derivatives exhibit altered electronic properties (e.g., increased lipophilicity) due to sulfur’s polarizability, impacting bioavailability .

- Benzyl Linkage : Benzyl-substituted morpholines (e.g., 4-(4-Bromo-2-fluorobenzyl)morpholine) show reduced conjugation with the aromatic ring, affecting π-π stacking interactions in drug design .

Functional Group Variations

Actividad Biológica

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine is an organic compound characterized by its unique structural features, including a morpholine ring and the presence of bromine and trifluoromethyl substituents. Its molecular formula is C11H11BrF3N, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical development. This article aims to explore the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships.

Structural Characteristics

The compound's structure significantly influences its biological activity. The morpholine ring contributes to the compound's overall lipophilicity and metabolic stability, while the bromine and trifluoromethyl groups enhance its reactivity and binding affinity to various biological targets. These substitutions are often correlated with increased biological activity due to improved interactions with enzymes and receptors.

Anticancer Potential

Research indicates that derivatives of this compound exhibit promising activity against various cancer cell lines. The presence of halogen atoms in such compounds is known to enhance their binding interactions with biological targets, making them suitable candidates for anticancer drug development.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of similar compounds, it was found that those with trifluoromethyl substitutions displayed enhanced potency against breast cancer cell lines (e.g., MCF-7) compared to their non-substituted counterparts . The structure-activity relationship (SAR) analysis revealed that the positioning of substituents plays a crucial role in determining the efficacy of these compounds.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes involved in cancer progression. Notably, it has shown potential as a tyrosine kinase inhibitor, which is critical in cancer signaling pathways.

Table 1: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | COX-2 | 19.2 |

| Similar Derivative | LOX-5 | 13.2 |

| Similar Derivative | AChE | 10.4 |

These findings suggest that the compound may inhibit key enzymes involved in inflammatory responses and cancer cell proliferation, thereby contributing to its anticancer properties .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Binding Affinity : The trifluoromethyl group enhances binding through halogen bonding interactions with enzyme residues.

- Lipophilicity : Increased lipophilicity facilitates better membrane permeability, allowing for effective intracellular action.

- Metabolic Stability : The structural features contribute to metabolic stability, prolonging the compound's action within biological systems.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring and morpholine structure can significantly alter biological activity. For instance, replacing the trifluoromethyl group with polar substituents typically reduces activity, while maintaining lipophilic characteristics is essential for preserving potency.

Table 2: SAR Findings

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl to -OH | Decreased potency |

| Bromine at para-position | Enhanced binding affinity |

| Lipophilic groups retained | Moderate potency maintained |

These insights highlight the importance of specific structural features in developing more effective derivatives of this compound .

Q & A

Q. Example Procedure :

| Parameter | Condition |

|---|---|

| Catalyst | NiCl₂·dppe (5 mol%) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (optimized) |

How can the structural and electronic properties of this compound be characterized?

Basic Research Question

Combined spectroscopic and crystallographic methods are essential:

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and trifluoromethyl group integration.

- X-ray Crystallography : Resolve steric effects from the bromo and trifluoromethyl groups. For example, related morpholine derivatives exhibit bond angles of 117–122° at the morpholine nitrogen due to steric hindrance .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₁BrF₃NO: ~318.08 g/mol).

What challenges arise in optimizing reaction yields for this compound?

Advanced Research Question

Yield optimization requires addressing:

- Byproduct Formation : Competing Ullmann or homocoupling reactions from excess aryl bromide. Use ligand-controlled Ni catalysis (e.g., dppe ligands) to suppress side reactions .

- Solvent Effects : THF improves solubility of intermediates compared to DMF, reducing aggregation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves morpholine derivatives from unreacted aryl halides.

How does the bromo substituent enable cross-coupling applications?

Advanced Research Question

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : React with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd catalysis to form biaryl morpholine analogs .

- Catalytic System : Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and ethanol/water solvent (3:1) at 80°C.

What are the thermal and chemical stability profiles of this compound?

Advanced Research Question

- Thermal Stability : Decomposes above 250°C (based on analogs like 4-(2-fluoro-4-nitrophenyl)morpholine, which has a boiling point of 380.9°C) .

- Hydrolytic Sensitivity : The trifluoromethyl group stabilizes against hydrolysis, but the bromo substituent may react with strong nucleophiles (e.g., thiols).

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

How do computational methods aid in predicting substituent effects?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

- Trifluoromethyl Group : Withdraws electron density (-I effect), reducing aryl ring reactivity toward electrophiles.

- Morpholine Ring : Electron-donating (+M effect) enhances nucleophilic substitution at the para-bromo position .

What safety protocols are recommended for handling this compound?

Basic Research Question

Follow guidelines for structurally similar aryl bromides:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of airborne particles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

How can regioselectivity be controlled in derivatization reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.